REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]2=[O:13].C([O-])([O-])=O.[K+].[K+].Br[CH2:21][C:22]([O:24][CH3:25])=[O:23]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:21][C:22]([O:24][CH3:25])=[O:23])[C:7](=[O:12])[C:6]2=[O:13] |f:1.2.3|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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COC=1C=C2C(C(NC2=CC1)=O)=O
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Name
|
|
Quantity
|
0.936 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.628 mL
|
Type
|
reactant
|
Smiles
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BrCC(=O)OC
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was reacted under microwave irradiation for 1 hour at 100° C
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Duration
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1 h
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Type
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FILTRATION
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Details
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Then the insoluble inorganic salts were filtered off
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Name
|
|
Type
|
product
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Smiles
|
COC=1C=C2C(C(N(C2=CC1)CC(=O)OC)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |